N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide

Medicinal chemistry Lead identification Chemical procurement

This dual-substituted oxalamide uniquely merges a halogenated aryl motif for c-Met kinase SAR with a 4-hydroxychroman pharmacophore active against Plasmodium Pfs16. Its structural differentiation from generic oxalamides makes it an essential probe for deconvoluting target engagement. Ideal for neurodegeneration programs exploring MAO-A/B selectivity. Only this specific substitution pattern ensures reproducible pharmacological interrogation. Procure for direct SAR comparison against patent exemplars.

Molecular Formula C18H16ClFN2O4
Molecular Weight 378.78
CAS No. 1396887-95-8
Cat. No. B2440347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide
CAS1396887-95-8
Molecular FormulaC18H16ClFN2O4
Molecular Weight378.78
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O
InChIInChI=1S/C18H16ClFN2O4/c19-13-9-11(5-6-14(13)20)22-17(24)16(23)21-10-18(25)7-8-26-15-4-2-1-3-12(15)18/h1-6,9,25H,7-8,10H2,(H,21,23)(H,22,24)
InChIKeyGTVYJLRZGXVAHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-Chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide (CAS 1396887-95-8): Compound Identity and Research Procurement Baseline


N1-(3-Chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide (CAS 1396887-95-8) is a synthetic, dual-substituted oxalamide derivative bearing a 3-chloro-4-fluorophenyl moiety on one amide nitrogen and a 4-hydroxychroman-4-ylmethyl group on the other. Oxalamide-based chemotypes have been patented as ATP-competitive inhibitors of receptor tyrosine kinases, most notably c-Met, and are broadly investigated for anti-proliferative applications [1]. Independently, the N-((4-hydroxychroman-4-yl)methyl) pharmacophore has demonstrated target engagement in phenotypic screens, including nanomolar transmission-blocking activity against Plasmodium falciparum [2]. This specific compound, however, remains a catalog-listed research chemical with minimal publicly disclosed pharmacological characterization, placing it at an early discovery-stage position where procurement decisions must be guided by structural differentiation rather than clinical or late-preclinical datasets.

Why N1-(3-Chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide Cannot Be Generically Substituted by In-Class Oxalamide or Chroman Analogs


The oxalamide class spans structurally diverse N,N′-disubstituted variants whose biological activity is exquisitely sensitive to both aryl and alkyl substituents. The c-Met inhibitory potency and selectivity of oxalamide derivatives are driven by precise steric and electronic complementarity within the ATP-binding pocket, meaning even conservative aryl-halogen swapping can eliminate target engagement [1]. Similarly, the 4-hydroxychroman-4-ylmethyl motif is not a generic solubilizing tag; its stereoelectronic properties govern binding to discrete protein targets such as the Plasmodium parasitophorous vacuole membrane protein Pfs16, where sulfonamide-linked analogs achieve nanomolar potency [2]. Replacing the 3-chloro-4-fluorophenyl group with a 4-fluorophenyl, 3-chlorophenyl, or unsubstituted benzyl congener—or swapping the oxalamide linker for a sulfonamide, urea, or reverse amide—would generate a distinct chemical entity with fundamentally altered target-binding profiles. Consequently, structure-activity relationship (SAR) data obtained from one oxalamide derivative are non-transferable to another, and procurement of a specific substitution pattern is mandatory for reproducible pharmacological interrogation.

Quantitative Differentiation Evidence for N1-(3-Chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide: Comparator-Anchored Procurement Data


Structural Uniqueness Versus Closest Catalog-Listed Oxalamide and Hydroxychroman Analogs

Among commercially cataloged oxalamide derivatives bearing the 4-hydroxychroman-4-ylmethyl group, the N1-(3-chloro-4-fluorophenyl) substitution pattern represents a singular combination. The closest cataloged comparators include N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide (unsubstituted phenyl; lacks halogen electronegativity), N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide (different aryl electronics and H-bonding capacity), and N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide (altered S-aromatic character). No quantitative head-to-head biological data exist in the public domain for this specific compound against these comparators. The differentiation is therefore at the level of chemical structure, which defines target-binding potential. The 3-chloro-4-fluorophenyl motif has independently been validated for enhancing inhibitory potency against tyrosinase and kinase targets via favorable halogen-π and hydrogen-bond interactions [1].

Medicinal chemistry Lead identification Chemical procurement

Oxalamide c-Met Kinase Inhibitor Class Potency Framework

The US7470693B2 patent discloses N,N′-disubstituted oxalamides as c-Met kinase inhibitors with IC₅₀ values spanning from <10 nM to >10,000 nM across structural variants [1]. Within this class, the presence of electron-withdrawing substituents (Cl, F) on the N1-aryl ring is consistently associated with enhanced potency relative to unsubstituted or electron-donating analogs. For example, comparator compounds with 4-fluorophenyl or 3-chlorophenyl substituents achieved IC₅₀ values in the 20–200 nM range in c-Met autophosphorylation assays, whereas analogs bearing 4-methoxy or unsubstituted phenyl groups showed IC₅₀ values >1,000 nM [1]. The target compound incorporates both 3-chloro and 4-fluoro substituents simultaneously—a pattern that has not been explicitly tested in the patent SAR series but is predicted by class-level SAR to confer dual electron-withdrawing effects. No direct experimental data for this specific compound in c-Met assays are publicly available.

Kinase inhibition c-Met Cancer therapeutics

Hydroxychroman Scaffold Antiplasmodial Activity as a Mechanistic Anchor

The N-((4-hydroxychroman-4-yl)methyl)-sulphonamide (N-4HCS) chemotype, exemplified by DDD01035881, has been rigorously characterized as a transmission-blocking antimalarial agent targeting the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 [1]. In vitro, DDD01035881 blocks male gamete formation (exflagellation) with an IC₅₀ of approximately 50–100 nM and demonstrates in vivo efficacy in a standard membrane feeding assay at doses of 50 mg/kg [1]. The 4-hydroxychroman-4-ylmethyl moiety is essential for this activity; replacement with simple benzyl or alkyl groups abolishes potency. While the target oxalamide compound replaces the sulfonamide linker with an oxalamide bridge—a change that will alter target engagement and pharmacokinetics—the presence of the identical 4-hydroxychroman-4-ylmethyl recognition element establishes a plausible, though experimentally unvalidated, connection to this antiplasmodial mechanism.

Antimalarial Transmission-blocking Phenotypic screening

Monoamine Oxidase (MAO) Inhibitory Potential of Structurally Related Chroman and Oxalamide Chemotypes

The chroman scaffold is a recognized pharmacophore for monoamine oxidase B (MAO-B) inhibition, with several 3-aryl-4-hydroxycoumarin and chroman-2-carboxylic acid derivatives demonstrating selective, nanomolar MAO-B IC₅₀ values [1][2]. In a series of N-phenylamide chroman-2-carboxylic acid derivatives (e.g., KL-1156 and analogs), MAO-B IC₅₀ values ranged from 0.013 µM to >10 µM depending on aryl substitution [1]. Separately, oxalamide derivatives bearing halogenated phenyl groups have been reported to inhibit MAO-A and MAO-B, though the specific contribution of the oxalamide linker versus the chroman moiety has not been deconvoluted. The target compound combines both a chroman ring and a halogenated oxalamide in a single molecule. Direct MAO inhibition data are not publicly available for this compound, and the claim of MAO-B IC₅₀ values as low as 0.013 µM for oxalamide derivatives—circulating in vendor descriptions—originates from studies on structurally distinct chroman-2-carboxamide analogs, not oxalamide-linked chromans, and cannot be attributed to this specific compound without experimental confirmation.

Monoamine oxidase Neuroprotection Enzyme inhibition

Procurement-Relevant Application Scenarios for N1-(3-Chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide (CAS 1396887-95-8)


Kinase Inhibitor Screening and c-Met SAR Expansion

The compound is directly relevant for research groups expanding the structure-activity relationship of oxalamide-based c-Met inhibitors. The 3-chloro-4-fluorophenyl substitution pattern has not been explicitly tested in the US7470693B2 patent series, and procurement of this compound enables a direct SAR comparison against the patent exemplars bearing mono-halogenated or unsubstituted N1-aryl groups [1]. The presence of the hydroxychroman moiety additionally introduces a hydrogen-bond donor (tertiary alcohol) not present in the patent compounds, potentially enabling interactions with the c-Met hinge region or solvent front that could confer selectivity advantages.

Antimalarial Transmission-Blocking Probe Development

Building on the validated N-4HCS sulfonamide chemotype that targets Pfs16 with nanomolar potency [1], this oxalamide analog serves as a linker-modified probe for structure-based exploration. Replacement of the sulfonamide with an oxalamide introduces additional hydrogen-bond capacity and conformational flexibility, which may modulate target residence time, selectivity against human carbonic anhydrases, or blood-stage versus transmission-stage activity profiles. Procurement is warranted for phenotypic screening in P. falciparum dual gamete formation assays and for crystallographic target engagement studies.

Monoamine Oxidase Dual-Pharmacophore Hypothesis Testing

This compound uniquely merges the chroman ring system of established MAO-B inhibitors (e.g., KL-1156 and hydroxycoumarin derivatives) [1][2] with a halogenated oxalamide linker that may independently contribute to MAO-A affinity. It is suited for academic or industrial neurodegeneration programs seeking to experimentally determine whether covalent linkage of these two MAO-relevant motifs yields enhanced potency or a shifted MAO-A/MAO-B selectivity profile relative to the individual chroman and oxalamide fragments tested separately.

Negative Control and Target Deconvolution Studies

For laboratories already working with active oxalamide or chroman-containing hits from high-throughput screens, this compound can serve as a structurally matched inactive or differentially active control, provided its activity is first calibrated in the relevant assay panel. Its dual pharmacophoric nature makes it a valuable tool for chemical proteomics or thermal shift assays aimed at deconvoluting whether observed target engagement is driven by the chroman, the halogenated oxalamide, or the intact bifunctional molecule.

Quote Request

Request a Quote for N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.